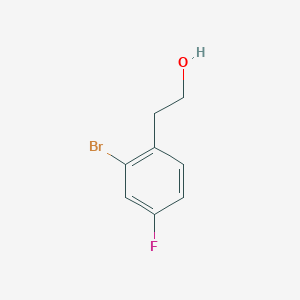

2-(2-Bromo-4-fluorophenyl)ethan-1-ol

Description

X-ray Crystallographic Data

While direct X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous halogenated aromatic ethanol derivatives provide insight into expected structural features. For example, studies on 2'-fluoro-substituted acetophenones reveal that halogen atoms significantly influence bond lengths and angles due to their electronegativity and van der Waals radii. In such compounds, the C–F bond typically measures ~1.34 Å, while the C–Br bond extends to ~1.90 Å. The dihedral angle between the aromatic ring and the ethanol side chain is likely influenced by steric interactions between the ortho-bromo substituent and the hydroxyl group, favoring a near-coplanar arrangement to minimize repulsion.

Conformational Isomerism Studies

Conformational preferences in halogenated aromatic ethanols are governed by electronic and steric factors. Nuclear magnetic resonance (NMR) studies on related compounds, such as 2'-fluoroacetophenones, demonstrate exclusive stabilization of the s-trans conformer in solution, where the halogen and carbonyl groups adopt anti-periplanar orientations to minimize dipole-dipole repulsion. For this compound, similar behavior is anticipated: the hydroxyl group may preferentially orient away from the bulky bromo substituent, stabilizing a conformation where the ethanol chain lies trans to the bromine atom. Density functional theory (DFT) calculations on analogous systems support this hypothesis, showing that s-trans conformers are energetically favored by 2–4 kcal/mol compared to s-cis arrangements.

Comparative Analysis with Structural Analogues

Halogen Substitution Patterns in Aromatic Ethanol Derivatives

The electronic effects of halogen substituents profoundly impact the physicochemical properties of aromatic ethanols. For instance, 2-bromo-4-fluorophenol (C₆H₄BrFO), a structural analogue lacking the ethanol chain, exhibits a melting point of 43–45°C and a boiling point of 89°C at 1 mmHg. In contrast, this compound’s additional hydroxyl group introduces hydrogen-bonding capability, likely increasing its solubility in polar solvents compared to non-hydroxylated analogues.

Substitution patterns also dictate reactivity. The bromine atom, being a strong electron-withdrawing group (EWG), deactivates the aromatic ring toward electrophilic substitution, while the fluorine atom exerts a weaker inductive effect but enhances resonance stabilization. This combination directs incoming electrophiles to the meta position relative to the bromine atom, as observed in halogenated toluene derivatives.

Steric and Electronic Effects of Bromo-Fluoro Orientation

The ortho-bromo and para-fluoro arrangement creates a unique steric and electronic profile:

- Steric Effects : The ortho-bromo substituent introduces significant steric hindrance, limiting rotational freedom of the ethanol side chain. This constraint is evident in comparable systems, such as 2-(2-bromo-5-fluorophenyl)ethan-1-ol, where NMR spectra show restricted rotation about the C1–C2 bond.

- Electronic Effects : The bromine atom’s inductive electron withdrawal (-I effect) reduces electron density at the ortho and para positions, while the fluorine atom’s resonance donation (+M effect) selectively stabilizes positive charge development at the para site. This duality explains why bromo-fluoro-substituted aromatics often exhibit meta selectivity in electrophilic reactions, despite halogens being ortho/para directors in simpler systems.

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHIUBUCWYRMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-4-fluorophenyl Precursors

A foundational step is obtaining the 2-bromo-4-fluorophenyl core. Several methods have been reported for closely related compounds, which can be adapted for the target compound.

2.1 Bromination of 4-Fluoroaniline Derivatives

- Starting from 4-fluoroaniline, acetylation followed by bromination yields 2-bromo-4-fluoroacetanilide intermediates. The bromination uses hydrobromic acid with an oxidizing agent (e.g., hydrogen peroxide) to selectively introduce bromine at the ortho position relative to the amino group, minimizing dibromo by-products.

- Typical conditions: temperature range 30–60 °C; molar ratios of 4-fluoroaniline:hydrobromic acid:oxidizing agent approximately 1:(1.0–2.0):(1.0–3.5).

- The acetylated intermediate is then deprotected to yield 2-bromo-4-fluoroaniline or related phenolic derivatives.

2.2 Diazotization and Hydrolysis for Phenol Derivatives

- For phenolic analogs, diazotization of 2-methyl-4-fluoroaniline followed by hydrolysis yields 4-fluoro-2-methylphenol, which can be brominated to 2-bromo-4-fluoro-6-methylphenol.

- Diazotization uses nitrosyl sulfuric acid at controlled temperatures (0 to 5 °C), followed by hydrolysis at elevated temperatures (~110 °C).

- Bromination employs bromine and hydrogen peroxide in a mixed organic solvent/water system at low temperatures (-10 to 5 °C) to control selectivity and reduce bromine consumption.

- This method is noted for its green chemistry advantages, including reduced waste salt formation and lower bromine usage.

Introduction of the Ethan-1-ol Side Chain

The conversion of the substituted aromatic ring to 2-(2-bromo-4-fluorophenyl)ethan-1-ol typically involves:

- Reduction of arylacetaldehydes or arylacetic acids.

- Nucleophilic substitution reactions on aryl halides with ethylene glycol derivatives.

- Asymmetric synthesis methods have been reported for related compounds using catalytic enantioselective addition reactions.

Detailed Example of a Two-Step Preparation Method

This example highlights the importance of controlling temperature and reagent addition rates to maximize selectivity and yield.

Analytical and Purification Techniques

- Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are standard for monitoring reaction progress and purity.

- Recrystallization, liquid-liquid extraction, and vacuum distillation are commonly used purification steps.

- The use of hydrogen peroxide in bromination reduces bromine excess and by-product formation, improving environmental impact and product quality.

Research Findings and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(2-bromo-4-fluorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: It can be further reduced to 2-(2-bromo-4-fluorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 2-(2-Bromo-4-fluorophenyl)acetaldehyde.

Reduction: 2-(2-Bromo-4-fluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Variations in halogen substitution patterns significantly influence physicochemical properties and reactivity.

*Note: The target compound (2-(2-bromo-4-fluorophenyl)ethan-1-ol) is a positional isomer of these analogs, with distinct electronic effects due to substituent orientation.

Functional Group Derivatives

Derivatives with amino, sulfanyl, or trifluoromethyl groups exhibit altered solubility, stability, and biological activity.

Chiral Analogs

Steric and electronic effects from chirality impact biological activity and synthetic utility.

Biological Activity

2-(2-Bromo-4-fluorophenyl)ethan-1-ol is a halogenated phenolic compound with significant biological activity. Its unique structure, featuring both bromine and fluorine substituents on the aromatic ring, influences its interactions with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₈BrFNO, with a molecular weight of approximately 229.06 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the halogens can engage in halogen bonding and other non-covalent interactions, enhancing the compound's biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for cell function.

Table 1: Potential Molecular Targets

| Target Type | Molecular Target | Effect |

|---|---|---|

| Enzyme | Cytochrome P450 | Inhibition |

| Receptor | Serotonin Receptors | Modulation |

| Protein | Kinases | Inhibition |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

- Case Study : A study on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 225 µM), indicating potential as an anticancer agent .

Case Studies

- Antibacterial Study : A recent investigation assessed the antibacterial efficacy of several halogenated phenols, including this compound. The study found that this compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone .

- Anticancer Research : Another study focused on the effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in treated cells, suggesting a mechanism involving cell cycle arrest at the S phase .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Bromo-4-fluorophenyl)ethan-1-ol?

Answer:

The compound can be synthesized via borane-dimethyl sulfide (BH₃·SMe₂)-mediated reduction of the corresponding ketone precursor, 2-bromo-4-fluoroacetophenone. This method ensures selective reduction of the carbonyl group to a hydroxyl group while preserving halogen substituents. Key steps include:

- Precursor preparation : Synthesize 2-bromo-4-fluoroacetophenone via Friedel-Crafts acylation of 2-bromo-4-fluorobenzene.

- Reduction : Add BH₃·SMe₂ dropwise to the ketone in anhydrous THF at 0°C, followed by stirring at room temperature for 4–6 hours.

- Workup : Quench with methanol, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Typical yields range from 65–80% .

Advanced: How can conflicting NMR data arising from fluorine-bromine coupling be resolved?

Answer:

Fluorine (¹⁹F) and bromine (⁷⁹/⁸¹Br) isotopes can cause complex splitting patterns in ¹H/¹³C NMR. To mitigate this:

- Use high-field NMR (≥500 MHz) to enhance resolution.

- Employ 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals.

- Apply quantum mechanical simulations (e.g., DFT-calculated chemical shifts) to cross-validate experimental data.

For example, the hydroxyl proton in this compound may exhibit splitting due to coupling with adjacent ¹⁹F; integrating J-coupling constants (³JHF ~ 6–8 Hz) can clarify assignments .

Basic: What crystallographic tools are suitable for determining the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Structure solution : SHELXD or SHELXS for direct methods.

- Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for Br and F atoms.

- Validation : Check for R-factor convergence (R₁ < 0.05) and data-to-parameter ratios > 10:1.

A representative structure report for a related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, achieved R₁ = 0.054 using this workflow .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways:

- Optimize geometries of the compound and transition states.

- Calculate activation energies for bromine displacement (e.g., SN2 with hydroxide ions).

- Analyze electrostatic potential maps to identify electrophilic sites (e.g., C-Br bond polarization).

Studies on analogous bromophenyl ethanol derivatives show that electron-withdrawing fluorine substituents increase the electrophilicity of the adjacent carbon, accelerating SN2 kinetics .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (e.g., unreacted ketone).

- Elemental Analysis : Confirm C, H, Br, and F percentages (±0.3% theoretical).

- Melting Point : Compare with literature values (e.g., related bromo-fluoro compounds melt at 65–106°C ).

Advanced: How to address instability during long-term storage?

Answer:

The compound’s benzylic alcohol group is prone to oxidation. Mitigation strategies include:

- Storage : Under argon at –20°C in amber vials with molecular sieves (3Å).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Periodic QC : Monitor via TLC (silica, 1:3 ethyl acetate/hexane) every 3 months .

Basic: What safety precautions are necessary during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Refer to SDS guidelines for fluorinated alcohols, which highlight risks of dermal irritation and CNS depression .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Core modifications : Introduce substituents (e.g., -CF₃, -NO₂) at the 4-position to modulate electronic effects.

- Bioisosteric replacement : Swap Br with Cl or I to assess halogen bonding impacts.

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., β2-adrenoceptor agonism) using protocols from studies on 2-amino-2-phenylethanol scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.